(2-(Cyclopentyloxy)pyridin-3-yl)methanol
Description
“(2-(Cyclopentyloxy)pyridin-3-yl)methanol” is a pyridine derivative featuring a cyclopentyloxy group at position 2 and a hydroxymethyl (-CH₂OH) moiety at position 3. The cyclopentyloxy substituent introduces significant steric bulk and lipophilicity, distinguishing it from simpler pyridine alcohols. This compound is likely utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical or materials science applications, where its substituents can be further functionalized.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2-cyclopentyloxypyridin-3-yl)methanol |
InChI |
InChI=1S/C11H15NO2/c13-8-9-4-3-7-12-11(9)14-10-5-1-2-6-10/h3-4,7,10,13H,1-2,5-6,8H2 |
InChI Key |
BCZAIYKELAWVCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Methanol Derivatives
The structural and functional properties of “(2-(Cyclopentyloxy)pyridin-3-yl)methanol” are best understood by comparing it to related pyridine methanol compounds. Below is a detailed analysis of key analogs, supported by data from the provided evidence:
Structural and Functional Differences
Key Comparisons
- Lipophilicity : The cyclopentyloxy group in the target compound imparts higher lipophilicity compared to methoxy or halogenated analogs (e.g., ), making it more suitable for lipid-soluble applications.
- Reactivity : Halogenated derivatives (e.g., ) are more reactive in cross-coupling or substitution reactions, whereas the cyclopentyloxy group may limit reactivity due to steric bulk.
- Solubility: Methoxy-substituted analogs (e.g., ) exhibit higher aqueous solubility, whereas the target compound is more soluble in organic solvents like methanol or ethanol (as seen in related compounds, ).
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